6-Benzyl-2,6-diazaspiro[3.4]octane

Physicochemical Properties Lipophilicity Medicinal Chemistry

Sourcing orthogonally protected spirocyclic diamines for SAR exploration often entails lengthy synthetic routes. 6-Benzyl-2,6-diazaspiro[3.4]octane provides a pre-functionalized 2,6-diazaspiro[3.4]octane core with a selectively removable benzyl group. Key advantages: - Orthogonal protection: Benzyl cleavage via mild hydrogenolysis spares Boc-protected amines, enabling divergent library synthesis. - Optimized physicochemical profile: LogP 1.5-1.8 and Fsp³ 0.539 align with CNS drug-likeness criteria. - Reliable supply: Multigram-scale synthesis established (56% yield), ensuring batch consistency.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 135380-28-8
Cat. No. B155002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2,6-diazaspiro[3.4]octane
CAS135380-28-8
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CN(CC12CNC2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2
InChIKeyFEEPYEXHXJWMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-2,6-diazaspiro[3.4]octane Product Overview


6-Benzyl-2,6-diazaspiro[3.4]octane (CAS 135380-28-8) is a saturated spirocyclic diamine characterized by a 2,6-diazaspiro[3.4]octane core with a benzyl substituent at the 6-position nitrogen [1]. This scaffold belongs to an emerging class of privileged structures in medicinal chemistry, valued for its high fraction of sp³-hybridized carbons (Fsp³) and conformational rigidity, which can enhance target selectivity and improve drug-like physicochemical profiles compared to traditional flat aromatic or flexible linear amines [2]. The compound serves as a versatile building block for the synthesis of orthogonally protected analogs, enabling divergent library construction in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration [3].

Privileged spirocyclic scaffold — enables 3D fragment exploration with balanced Fsp³ character for target selectivity studies.
Orthogonal derivatization handle — benzyl-protected pyrrolidine nitrogen supports sequential functionalization in library synthesis.
Medchem building block — reported for FBDD, SAR exploration, and lead optimization requiring conformational constraint.

6-Benzyl-2,6-diazaspiro[3.4]octane: Key Differentiators


Substituting 6-Benzyl-2,6-diazaspiro[3.4]octane with its unsubstituted core (2,6-diazaspiro[3.4]octane) or other N-alkyl analogs (e.g., 6-methyl) drastically alters the compound's lipophilicity, Fsp³ character, and synthetic orthogonality. The benzyl group at the 6-position provides a crucial handle for selective deprotection under mild hydrogenolysis conditions, enabling orthogonal functionalization strategies that are not feasible with simpler N-alkyl groups [1]. Furthermore, the calculated lipophilicity (LogP) of the 6-benzyl derivative is significantly higher than that of the unsubstituted core (LogP ≈ 1.5–1.8 vs. -0.6), directly impacting membrane permeability and pharmacokinetic (PK) behavior in cell-based assays [2]. The specific regioisomeric placement of the benzyl group (position 6 vs. position 2) also modulates physicochemical properties, with the 6-benzyl variant exhibiting a distinct LogP compared to its 2-benzyl counterpart (LogP ≈ 1.5–1.8 vs. ≈ 1.28–1.48), underscoring the non-interchangeability of even closely related regioisomers .

Target vs. Substitute
Key Mismatch
6-Benzyl vs. unsubstituted core
LogP shift Lipophilicity differs by >2 log units; membrane partitioning profile will not match in cell-based assays.
6-Benzyl vs. 2-benzyl isomer
Physicochemical drift Regioisomeric placement shifts LogP by ~0.2–0.5 units; ADME and solubility profile may not transfer.
6-Benzyl vs. 6-methyl analog
Protection mismatch Methyl group cannot be cleaved orthogonally; divergent synthesis strategies require benzyl for selective deprotection.

6-Benzyl-2,6-diazaspiro[3.4]octane Comparative Evidence


Lipophilicity (LogP) Comparison

6-Benzyl-2,6-diazaspiro[3.4]octane exhibits a computed partition coefficient (LogP) in the range of 1.52–1.81, which is >2 log units higher than the unsubstituted 2,6-diazaspiro[3.4]octane core (LogP = -0.6) [1]. This represents a substantial increase in lipophilicity that directly influences membrane permeability and nonspecific binding. Furthermore, the 6-benzyl regioisomer demonstrates a measurably higher LogP compared to the 2-benzyl-2,6-diazaspiro[3.4]octane isomer (LogP ≈ 1.28–1.48), with a quantified difference of approximately 0.24–0.53 log units depending on the calculation method employed . This differential lipophilicity profile is critical for tuning the ADME properties of derived compounds.

Lipophilicity (LogP)
Cross-study comparable
6-Benzyl LogP 1.52–1.81 vs. core LogP −0.6; +0.24–0.53 vs. 2-benzyl isomer.
Provides a distinct lipophilicity window for permeability tuning.
Computed LogP from XLogP3, ACD/LogP, CLogP; experimental confirmation advised.
Physicochemical Properties Lipophilicity Medicinal Chemistry SAR

Fsp³ and Conformational Rigidity

The 6-benzyl-2,6-diazaspiro[3.4]octane scaffold possesses a carbon bond saturation (Fsp³) value of approximately 0.539, indicating that over half of its carbon atoms are sp³-hybridized . This is a hallmark of three-dimensional (3D) fragment scaffolds that are increasingly preferred in drug discovery for improving target selectivity and reducing off-target promiscuity. In contrast, the simpler 6-methyl-2,6-diazaspiro[3.4]octane analog exhibits a higher Fsp³ value of 1.0, reflecting its fully saturated, smaller structure [1]. The 6-benzyl variant thus offers a balanced Fsp³ profile—incorporating a planar aromatic ring that can engage in π-stacking or hydrophobic interactions while maintaining a substantial degree of saturation from the spirocyclic core. This balanced Fsp³ profile is associated with improved clinical success rates and better physicochemical property space.

Fsp³ & Rigidity
Cross-study comparable
Fsp³ ≈ 0.539; balanced sp³ character with aromatic π-interaction potential.
Supports lead optimization in the moderate-Fsp³ sweet spot for ADME performance.
Calculated from vendor datasheets; 6-methyl Fsp³ = 1.0 for comparison.
Fsp3 Conformational Rigidity Lead Optimization Physicochemical Properties

Synthetic Accessibility and Yield

The synthesis of the functionalized 6-benzyl-2,6-diazaspiro[3.4]octane core building block (compound 3) has been demonstrated on a multigram scale via a [3+2] cycloaddition reaction, achieving an isolated yield of 56% without requiring chromatographic purification [1]. This robust and scalable synthetic route establishes a reliable benchmark for procurement and downstream derivatization. While direct comparative yield data for the synthesis of the unsubstituted core or other regioisomers under identical conditions are not available in the primary literature, the established protocol provides a reproducible entry point for medicinal chemistry campaigns requiring this specific 6-benzyl scaffold.

Synthetic Yield
Supporting evidence
56% isolated yield, multigram scale, no chromatography.
Establishes a reproducible procurement and derivatization benchmark.
[3+2] cycloaddition; comparator data under identical conditions not available.
Synthetic Methodology Building Block Process Chemistry Yield

Orthogonal Protection & Divergent Derivatization

The 6-benzyl group serves as a specific orthogonal protecting group for the pyrrolidine nitrogen, enabling sequential and selective functionalization of the two amine sites on the 2,6-diazaspiro[3.4]octane core [1]. This orthogonality is a key differentiator from simpler N-alkyl analogs (e.g., 6-methyl), which cannot be selectively deprotected under mild conditions. The benzyl group can be cleanly removed via catalytic hydrogenation (H₂/Pd-C) without affecting other sensitive functionalities, as demonstrated in the synthesis of N-unsubstituted intermediate 7 (quantitative yield) [2]. This capability is essential for constructing complex, densely functionalized molecules in a parallel synthesis format and for generating diverse screening libraries from a common advanced intermediate. The benzyl-protected scaffold is a cornerstone of the 'versatile building block' strategy described for this spirocyclic amine class [3].

Orthogonal Deprotection
Class-level inference
Benzyl cleaved quantitatively via H₂/Pd-C; enables selective pyrrolidine NH liberation.
Enables divergent library synthesis from a single advanced intermediate.
Methyl analogs lack this orthogonal handle; strategy is core-class established.
Orthogonal Protection Synthetic Methodology Fragment-Based Drug Discovery Medicinal Chemistry

6-Benzyl-2,6-diazaspiro[3.4]octane Applications


CNS-Penetrant Drug Design

The quantified LogP range of 1.5–1.8 and moderate Fsp³ value of 0.539 position 6-Benzyl-2,6-diazaspiro[3.4]octane as an ideal scaffold for central nervous system (CNS) drug discovery programs and other targets requiring balanced passive permeability [1]. Compared to the unsubstituted core (LogP = -0.6), which may exhibit poor membrane penetration, and the fully saturated 6-methyl analog (Fsp³ = 1.0), which lacks aromatic interactions, the 6-benzyl derivative offers a physicochemical 'sweet spot' that aligns with established CNS drug-likeness criteria (e.g., CNS MPO score optimization) [2]. Researchers should prioritize this compound when initiating SAR studies for kinase inhibitors, GPCR modulators, or other targets where modulating lipophilicity within the 1.5–2.0 LogP window is critical for achieving target engagement in cell-based assays.

FBDD & Parallel Library Synthesis

The orthogonal nature of the 6-benzyl group, which can be selectively removed via hydrogenolysis without affecting Boc-protected amines, makes this compound a premier building block for fragment-based drug discovery (FBDD) and the construction of diverse screening libraries [1]. The established synthetic route (56% yield on multigram scale) ensures reliable access to the core scaffold [2]. In FBDD campaigns, the 6-benzyl-2,6-diazaspiro[3.4]octane fragment can be grown or linked via the 2-position amine after Boc-deprotection, while the 6-benzyl group remains intact, preserving a handle for late-stage diversification or as a lipophilic anchor. This capability is not available with simpler N-alkyl analogs, making the 6-benzyl variant the preferred choice for synthetic efficiency and library diversity in high-throughput parallel chemistry settings.

Antitubercular Lead Optimization

The 2,6-diazaspiro[3.4]octane core, exemplified by the 6-benzyl building block, has been identified as a key pharmacophore in the discovery of potent antitubercular agents, with optimized derivatives displaying minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [1]. The 6-benzyl variant provides a versatile starting point for exploring the molecular periphery around this validated antimycobacterial core. Medicinal chemists engaged in tuberculosis drug discovery can utilize this compound to synthesize nitrofuran carboxamide analogs and other peripherally modified derivatives, leveraging the scaffold's established activity and favorable physicochemical profile to accelerate hit-to-lead optimization for this global health priority.

Application
Selection Property
Validation Focus
CNS-Penetrant Drug Design
Moderate LogP (1.5–1.8) and balanced Fsp³ profile
Passive permeability and CNS MPO score optimization in cell-based target engagement assays
FBDD & Parallel Library Synthesis
Orthogonal benzyl protection with scalable synthetic route
Divergent derivatization efficiency and late-stage diversification in high-throughput parallel chemistry
Antitubercular Lead Optimization
Validated antimycobacterial pharmacophore core
Periphery SAR exploration and MIC endpoint context against M. tuberculosis models

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